molecular formula C20H22N2O3 B8767904 5-(9-ethyl-9H-carbazol-3-ylamino)-3-methyl-5-oxopentanoic acid

5-(9-ethyl-9H-carbazol-3-ylamino)-3-methyl-5-oxopentanoic acid

Cat. No.: B8767904
M. Wt: 338.4 g/mol
InChI Key: SJRQMAXWOVWAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(9-ethyl-9H-carbazol-3-ylamino)-3-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

5-[(9-ethylcarbazol-3-yl)amino]-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C20H22N2O3/c1-3-22-17-7-5-4-6-15(17)16-12-14(8-9-18(16)22)21-19(23)10-13(2)11-20(24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,23)(H,24,25)

InChI Key

SJRQMAXWOVWAKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC(C)CC(=O)O)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9-ethyl-9H-carbazol-3-amine (4.21 g, 20 mmol) in THF (40 mL) was added 3-methylglutaric anhydride (2.56 g, 20.00 mmol), and the mixture was stirred at 90° C. for 4 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure to give 5-(9-ethyl-9H-carbazol-3-ylamino)-3-methyl-5-oxopentanoic acid (6.23 g, 18.41 mmol, 92%) as a white powder.
Quantity
4.21 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.